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molecular formula C11H14ClNO2 B8436128 2-Chloroisonicotinic acid, 2,2-dimethyl-propyl ester

2-Chloroisonicotinic acid, 2,2-dimethyl-propyl ester

Cat. No. B8436128
M. Wt: 227.69 g/mol
InChI Key: PQEDVZTYGOWLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895568B2

Procedure details

2-Chloroisonicotinic acid (2.0 g, 13 mmol) was suspended in 50 mL dry CH2Cl2 and treated with oxalyl chloride (3.5 mL, 5.0 g, 39 mmol) plus 3 drops DMF. The mixture was stirred for 4 h, the volatiles removed in vacuo and the residue taken up in 50 mL CH2Cl2. After cooling to 0° C. and treating with neopentyl alcohol (1.7 ml, 1.4 g, 16 mmol), Et3N (2.5 mL, 1.8 g, 18 mmol) was added in portions. The mixture was warmed to 25° C., stirred for 15 h, washed sequentially with 15 mL H2O, 15 mL saturated aqueous NaHCO3, and 15 mL brine, then dried (Na2SO4), filtered, and concentrated in vacuo to give 2.4 g (80%) of 2-chloroisonicotinic acid, 2,2-dimethyl-propyl ester as an oil, used without additional purification: 1H NMR (300 MHz, CDCl3) δ 8.56 (d, J=5.6 Hz, 1H), 7.88 (s, 1H), 7.78 (d J=5.0 Hz, 1H), 4.06 (s, 2H), 1.05 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=[O:6].C(Cl)(=O)C(Cl)=O.[CH2:17](O)[C:18]([CH3:21])([CH3:20])[CH3:19].CCN(CC)CC>C(Cl)Cl.CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([O:7][CH2:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:6]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CN1
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C(C)(C)C)O
Name
Quantity
2.5 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo
ADDITION
Type
ADDITION
Details
was added in portions
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 15 h
Duration
15 h
WASH
Type
WASH
Details
washed sequentially with 15 mL H2O, 15 mL saturated aqueous NaHCO3, and 15 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)OCC(C)(C)C)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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